molecular formula C24H28BrN3O4S B2412905 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]hexanamide CAS No. 422288-39-9

6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]hexanamide

Katalognummer: B2412905
CAS-Nummer: 422288-39-9
Molekulargewicht: 534.47
InChI-Schlüssel: VCFDASSDFPSLKE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]hexanamide is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core substituted with a bromo group, a sulfanylidene group, and a hexanamide chain linked to a dimethoxyphenyl ethyl group. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, compounds with quinazolinone cores have shown potential as enzyme inhibitors, antimicrobial agents, and anticancer drugs. The specific structure of 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]hexanamide suggests it could interact with biological targets in a similar manner, warranting further investigation.

Medicine

In medicine, this compound could be explored for its potential therapeutic effects. Quinazolinone derivatives have been studied for their anti-inflammatory, analgesic, and antitumor activities. The presence of the dimethoxyphenyl group may enhance its pharmacological properties.

Industry

Industrially, this compound could be used in the development of new pharmaceuticals, agrochemicals, and specialty chemicals. Its synthesis and functionalization could lead to the discovery of novel compounds with desirable properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]hexanamide typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Thionation: The conversion of the carbonyl group to a sulfanylidene group can be carried out using Lawesson’s reagent or phosphorus pentasulfide (P2S5).

    Amidation: The final step involves the coupling of the quinazolinone derivative with 2-(3,4-dimethoxyphenyl)ethylamine and hexanoic acid using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the hexanamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize waste.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, forming sulfoxides or sulfones.

    Reduction: Reduction of the quinazolinone core or the bromo group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogenation catalysts.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: LiAlH4 in dry ether or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced quinazolinone derivatives or debrominated products.

    Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.

Wirkmechanismus

The mechanism of action of 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]hexanamide would depend on its specific biological target. Generally, quinazolinone derivatives exert their effects by inhibiting enzymes or receptors involved in critical biological pathways. The bromo and sulfanylidene groups may enhance binding affinity and specificity to these targets, while the hexanamide chain could influence the compound’s pharmacokinetics.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline: Lacks the hexanamide and dimethoxyphenyl groups, potentially reducing its biological activity.

    4-oxo-2-sulfanylidene-1H-quinazoline: Similar core structure but without the bromo and hexanamide groups.

    N-[2-(3,4-dimethoxyphenyl)ethyl]hexanamide: Contains the hexanamide and dimethoxyphenyl groups but lacks the quinazolinone core.

Uniqueness

The uniqueness of 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]hexanamide lies in its combination of functional groups, which may confer enhanced biological activity and specificity compared to similar compounds. The presence of the bromo and sulfanylidene groups, along with the hexanamide linkage, makes it a promising candidate for further research and development.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]hexanamide' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline, which is synthesized from 2-aminobenzoic acid. The second intermediate is N-[2-(3,4-dimethoxyphenyl)ethyl]hexanamide, which is synthesized from 3,4-dimethoxyphenethylamine and hexanoyl chloride. These two intermediates are then coupled using standard peptide coupling chemistry to form the final product.", "Starting Materials": [ "2-aminobenzoic acid", "thionyl chloride", "sodium hydroxide", "6-bromo-4-hydroxyquinazoline", "3,4-dimethoxyphenethylamine", "hexanoyl chloride", "N,N'-dicyclohexylcarbodiimide", "4-dimethylaminopyridine", "triethylamine", "acetonitrile", "dimethylformamide", "diethyl ether", "water" ], "Reaction": [ "Synthesis of 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline:", "1. Dissolve 2-aminobenzoic acid in thionyl chloride and reflux for 4 hours.", "2. Remove excess thionyl chloride under reduced pressure.", "3. Add sodium hydroxide to the residue and stir for 30 minutes.", "4. Extract the product with diethyl ether and dry over magnesium sulfate.", "5. Purify the product by column chromatography using a mixture of acetonitrile and dimethylformamide as the eluent.", "Synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]hexanamide:", "1. Dissolve 3,4-dimethoxyphenethylamine in dry acetonitrile.", "2. Add hexanoyl chloride and triethylamine and stir for 2 hours.", "3. Extract the product with diethyl ether and dry over magnesium sulfate.", "4. Purify the product by column chromatography using a mixture of acetonitrile and dimethylformamide as the eluent.", "Coupling of the two intermediates:", "1. Dissolve 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline and N-[2-(3,4-dimethoxyphenyl)ethyl]hexanamide in dry dimethylformamide.", "2. Add N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine and stir for 24 hours.", "3. Remove the precipitate by filtration and wash with water.", "4. Purify the product by column chromatography using a mixture of acetonitrile and dimethylformamide as the eluent." ] }

CAS-Nummer

422288-39-9

Molekularformel

C24H28BrN3O4S

Molekulargewicht

534.47

IUPAC-Name

6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]hexanamide

InChI

InChI=1S/C24H28BrN3O4S/c1-31-20-10-7-16(14-21(20)32-2)11-12-26-22(29)6-4-3-5-13-28-23(30)18-15-17(25)8-9-19(18)27-24(28)33/h7-10,14-15H,3-6,11-13H2,1-2H3,(H,26,29)(H,27,33)

InChI-Schlüssel

VCFDASSDFPSLKE-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CCNC(=O)CCCCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=S)OC

Löslichkeit

not available

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.